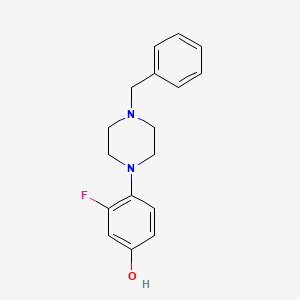
4-(4-Bencilpiperazin-1-il)-3-fluorofenol
Descripción general
Descripción
4-(4-Benzylpiperazin-1-yl)-3-fluorophenol is a useful research compound. Its molecular formula is C17H19FN2O and its molecular weight is 286.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
El compuesto ha mostrado resultados prometedores en el ámbito de la actividad antimicrobiana. Se ha sintetizado y probado su eficacia contra varias cepas bacterianas y fúngicas. La presencia del grupo bencilpiperazina contribuye a sus significativas propiedades antibacterianas y antifúngicas, lo que lo convierte en un posible candidato para el desarrollo de nuevos agentes antimicrobianos .
Modelado Molecular y Diseño de Fármacos
Estudios de modelado molecular han indicado que los derivados de "4-(4-Bencilpiperazin-1-il)-3-fluorofenol" pueden unirse eficazmente a las proteínas oxidorreductasas. Esto sugiere su utilidad en el diseño de fármacos, particularmente en el direccionamiento de enzimas que son cruciales para la supervivencia de microorganismos patógenos .
Investigación Anticancerígena
Los nucleótidos de piperazina basados en cumarina, que están estructuralmente relacionados con este compuesto, han sido ampliamente investigados por sus propiedades anticancerígenas. La incorporación de estructuras de piperazina se ha conocido para mejorar la bioactividad, lo que sugiere que compuestos similares podrían explorarse para posibles aplicaciones anticancerígenas .
Potencial Anti-VIH
Los análogos estructurales de este compuesto han sido estudiados por su actividad anti-VIH. El grupo piperazina es una característica común en varios agentes anti-VIH, lo que indica que "this compound" también podría investigarse por su eficacia contra el VIH .
Propiedades Anticoagulantes
Los compuestos con una base de cumarina se han informado que poseen propiedades anticoagulantes. Si bien "this compound" en sí mismo no se ha relacionado directamente con la anticoagulación, su similitud estructural con las cumarinas sugiere un potencial en esta área .
Actividad Antioxidante y Antiinflamatoria
Las actividades antioxidantes y antiinflamatorias de los derivados de cumarina están bien documentadas. Dada la relación estructural, existe la posibilidad de que "this compound" pueda exhibir propiedades similares, lo que justifica una investigación adicional .
Aplicaciones Antipsicóticas y Antimaláricas
Los derivados de N-aril y N-alquil piperazina han sido reconocidos por sus efectos antipsicóticos y antimaláricos. Este compuesto, que contiene un grupo bencilpiperazina, también puede explorarse por su uso potencial en el tratamiento de trastornos psiquiátricos y la malaria .
Inhibición Enzimática para Uso Terapéutico
La capacidad de los derivados de piperazina para actuar como inhibidores enzimáticos puede aprovecharse para fines terapéuticos. “this compound” podría ser una molécula clave en el diseño de inhibidores para enzimas que son objetivos farmacológicos en diversas enfermedades .
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity .
Mode of Action
It is known that similar compounds interact with their targets, leading to significant antibacterial and antifungal activity .
Biochemical Pathways
Similar compounds have been found to exhibit significant antimicrobial activity, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of bacteria and fungi .
Result of Action
Similar compounds have been found to exhibit significant antimicrobial activity, suggesting that they may inhibit the growth and survival of bacteria and fungi .
Análisis Bioquímico
Biochemical Properties
4-(4-Benzylpiperazin-1-yl)-3-fluorophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial activity by interacting with oxidoreductase enzymes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and leading to antimicrobial effects.
Cellular Effects
The effects of 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect neurogenesis in the hippocampus, which is crucial for memory and emotional regulation . Additionally, it can alter the expression of genes involved in these processes, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain oxidoreductase enzymes by binding to their active sites . This binding interaction can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol in laboratory settings have been studied extensively. Over time, this compound exhibits stability and gradual degradation. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as antimicrobial and neurogenic activities . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
4-(4-Benzylpiperazin-1-yl)-3-fluorophenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been shown to undergo metabolic transformations involving oxidoreductase enzymes . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be localized to particular cellular compartments, where it accumulates and exerts its effects . The distribution pattern is influenced by its interactions with cellular transport mechanisms and binding proteins.
Subcellular Localization
The subcellular localization of 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can effectively modulate cellular processes.
Propiedades
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-16-12-15(21)6-7-17(16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPUVIVUPYSYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


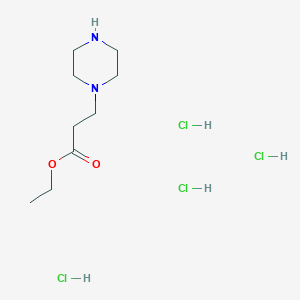
![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)
![7-Benzyl-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1487399.png)
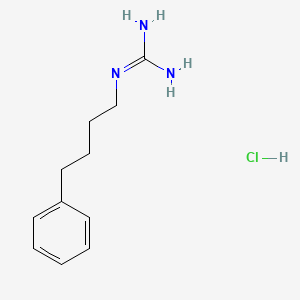
![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)
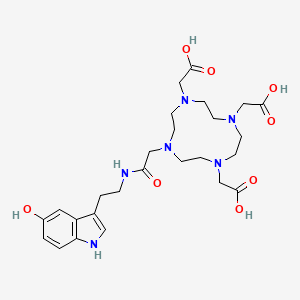
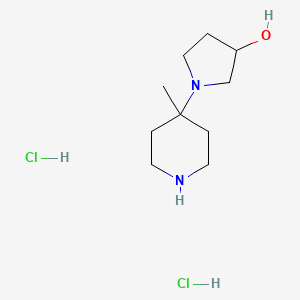
![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)

![4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487409.png)
![(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B1487414.png)
![10-(Hydroxymethyl)-4-methyl-4-azatricyclo[5.2.2.0~2,6~]undecane-8,9-diol](/img/structure/B1487415.png)

![Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B1487417.png)
